![molecular formula C18H19N3O4S B2525159 4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 902579-51-5](/img/no-structure.png)
4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione
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Overview
Description
4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione, also known as DMQDT, is a quinazoline derivative that has been extensively studied for its potential therapeutic applications. In
Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, which include quinazoline compounds. For instance:
- 4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione may hold promise as an anti-HIV agent. Researchers have synthesized similar compounds and screened them against HIV-1 and HIV-2 strains .
- Using the PASS software package, predictions suggest that this compound is moderately likely to exhibit activity as apoptosis agonists . Apoptosis plays a crucial role in cell death and regulation.
- The indole scaffold, found in this compound, has been associated with various synthetic drug molecules. Its aromatic nature and diverse biological activities make it an interesting pharmacophore .
Antiviral Activity
Anti-HIV Activity
Apoptosis Agonists
Biological and Clinical Applications
Structural Insights
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various enzymes and receptors in the body. For example, some pyrazoline derivatives have been shown to interact with acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system .
Mode of Action
The interaction between these compounds and their targets often involves binding to the active site of the enzyme or receptor, which can inhibit or enhance the function of the target .
Biochemical Pathways
The interaction of these compounds with their targets can affect various biochemical pathways. For instance, inhibition of AchE can lead to an increase in acetylcholine levels, affecting nerve impulse transmission .
Result of Action
The molecular and cellular effects of these compounds can vary widely depending on their specific targets and modes of action. For example, inhibition of AchE can lead to behavioral changes and impaired body movement .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione involves the reaction of 3,4-dimethoxyaniline with 2,3-dimethoxybenzaldehyde to form 3,4-dimethoxy-N-(2,3-dimethoxybenzyl)aniline. This intermediate is then reacted with thiourea and formaldehyde to yield the final product.", "Starting Materials": [ "3,4-dimethoxyaniline", "2,3-dimethoxybenzaldehyde", "thiourea", "formaldehyde" ], "Reaction": [ "Step 1: Reaction of 3,4-dimethoxyaniline with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst to form 3,4-dimethoxy-N-(2,3-dimethoxybenzyl)aniline.", "Step 2: Reaction of 3,4-dimethoxy-N-(2,3-dimethoxybenzyl)aniline with thiourea and formaldehyde in the presence of a suitable catalyst to yield 4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione." ] } | |
CAS RN |
902579-51-5 |
Product Name |
4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione |
Molecular Formula |
C18H19N3O4S |
Molecular Weight |
373.43 |
IUPAC Name |
4-(3,4-dimethoxyanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H19N3O4S/c1-22-13-6-5-10(7-14(13)23-2)19-17-11-8-15(24-3)16(25-4)9-12(11)20-18(26)21-17/h5-9H,1-4H3,(H2,19,20,21,26) |
InChI Key |
RWMUAMGKWKNBKR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC)OC |
solubility |
not available |
Origin of Product |
United States |
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